molecular formula C10H16O3 B13527250 2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid

Katalognummer: B13527250
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: QOBSFQAAHFEHAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is a monocarboxylic acid that features a cyclopropane ring substituted by two methyl groups at position 2 and an oxolan-2-yl group at position 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of cyclopropanecarboxylic acid derivatives with appropriate reagents under controlled conditions . For instance, the use of diazo compounds in the presence of metal catalysts can facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism by which 2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The cyclopropane ring and carboxylic acid group can interact with enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2-Dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the oxolan-2-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

2,2-dimethyl-3-(oxolan-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-10(2)7(8(10)9(11)12)6-4-3-5-13-6/h6-8H,3-5H2,1-2H3,(H,11,12)

InChI-Schlüssel

QOBSFQAAHFEHAB-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(C1C(=O)O)C2CCCO2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.